(R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
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Overview
Description
®-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a fused pyrazolo-oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the oxazine ring through cyclization reactions. The bromine atom is then introduced via bromination reactions, often using reagents such as N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity.
Industrial Production Methods
On an industrial scale, the production of ®-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The oxazine ring can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyrazolo-oxazines, oxidized derivatives, and reduced forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for the development of drugs with anti-inflammatory, anti-cancer, or antimicrobial properties.
Medicine
In medicine, ®-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is explored for its potential therapeutic effects. Researchers are investigating its role in modulating biological pathways and its efficacy in treating various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ®-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine: Lacks the ®-configuration, which may affect its biological activity.
7-Methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine: Lacks the methyl group, which can influence its chemical properties and interactions.
Uniqueness
®-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is unique due to its specific stereochemistry and the presence of both bromine and methyl groups
Properties
Molecular Formula |
C7H9BrN2O |
---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
(7R)-3-bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C7H9BrN2O/c1-5-3-11-4-7-6(8)2-9-10(5)7/h2,5H,3-4H2,1H3/t5-/m1/s1 |
InChI Key |
GPEPSADXXDGJQQ-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@H]1COCC2=C(C=NN12)Br |
Canonical SMILES |
CC1COCC2=C(C=NN12)Br |
Origin of Product |
United States |
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